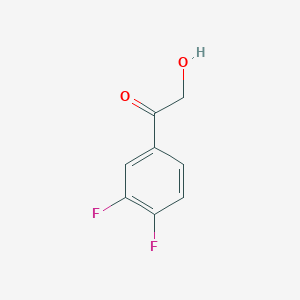

3',4'-Difluoro-2-hydroxyacetophenone

Description

BenchChem offers high-quality 3',4'-Difluoro-2-hydroxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Difluoro-2-hydroxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F2O2 |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 |

InChI Key |

HAVVMASNZMVOKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CO)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3',4'-Difluoro-2-hydroxyacetophenone (CAS 816450-98-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3',4'-Difluoro-2-hydroxyacetophenone. As a fluorinated aromatic ketone, this compound serves as a valuable building block in medicinal chemistry and materials science, primarily as a precursor to novel chalcones, flavones, and other heterocyclic systems with significant therapeutic potential.

Core Chemical and Physical Properties

3',4'-Difluoro-2-hydroxyacetophenone is a substituted acetophenone featuring two fluorine atoms on the phenyl ring, a hydroxyl group at the 2' position, and an acetyl group. This unique substitution pattern imparts specific electronic and steric properties that are advantageous in the design of bioactive molecules.

Physicochemical Data

While extensive experimental data for 3',4'-Difluoro-2-hydroxyacetophenone is not widely published, its properties can be reliably inferred from its chemical structure and data from closely related analogs. The table below summarizes key computed and estimated physicochemical properties.

| Property | Value | Source |

| CAS Number | 816450-98-3 | [1][2] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| IUPAC Name | 1-(3,4-difluorophenyl)-2-hydroxyethanone | [2] |

| Appearance | (Predicted) White to off-white solid | - |

| Melting Point | (Estimated) Similar to 4'-Fluoro-2'-hydroxyacetophenone (31-35 °C) | [3] |

| Boiling Point | (Predicted) >200 °C | - |

| Solubility | (Predicted) Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water | - |

| logP (computed) | 1.3 | [2] |

Synthesis of 3',4'-Difluoro-2-hydroxyacetophenone

The synthesis of 2'-hydroxyacetophenones is most commonly achieved through the Fries rearrangement of the corresponding phenyl acetate. This intramolecular acylation reaction is a robust and well-established method for preparing hydroxyaryl ketones.

Fries Rearrangement: A Plausible Synthetic Route

A general and efficient method for the synthesis of fluorinated 2'-hydroxyacetophenones involves the Fries rearrangement of a difluorophenyl acetate using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: General workflow for the synthesis of 3',4'-Difluoro-2-hydroxyacetophenone via Fries rearrangement.

Step-by-Step Methodology

-

Preparation of the Precursor: The synthesis begins with the preparation of 3,4-difluorophenyl acetate. This is typically achieved by reacting 3,4-difluorophenol with acetic anhydride in the presence of a base catalyst.

-

Fries Rearrangement:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), a mixture of 3,4-difluorophenyl acetate and aluminum trichloride is heated.

-

The reaction is typically conducted without a solvent or in a high-boiling inert solvent.

-

The reaction temperature is a critical parameter, often around 150 °C, and influences the regioselectivity of the acylation.

-

-

Workup and Purification:

-

After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the slow addition of ice water, followed by acidification with dilute hydrochloric acid.

-

The product is then extracted into an organic solvent (e.g., ethyl acetate or toluene).

-

The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude 3',4'-Difluoro-2-hydroxyacetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]

Spectral Properties

The structural confirmation of 3',4'-Difluoro-2-hydroxyacetophenone relies on standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not readily found, the expected spectral features can be accurately predicted based on its structure and data from close analogs.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyacetyl group, and the hydroxyl proton.

-

Aromatic Region (δ 6.5-8.0 ppm): The three aromatic protons will appear as complex multiplets due to both proton-proton and proton-fluorine coupling.

-

Methylene Protons (δ ~4.5 ppm): A singlet corresponding to the two protons of the -CH₂OH group.

-

Hydroxyl Proton (δ > 10 ppm): A broad singlet for the phenolic hydroxyl group, which may be shifted downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (δ > 190 ppm): A signal in the downfield region characteristic of a ketone carbonyl.

-

Aromatic Carbons (δ 100-160 ppm): Six signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine and hydroxyl substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

Methylene Carbon (δ ~65 ppm): A signal for the carbon of the -CH₂OH group.

Expected IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the ketone.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹, indicative of the carbon-fluorine bonds.

-

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 3',4'-Difluoro-2-hydroxyacetophenone. Based on data for the compound and its close analogs, the following safety information should be considered.[1][3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Research and Drug Development

Hydroxyacetophenones are versatile intermediates in organic synthesis, and the introduction of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules. 3',4'-Difluoro-2-hydroxyacetophenone is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis of Chalcones and Flavones

A primary application of 2'-hydroxyacetophenones is in the Claisen-Schmidt condensation with aromatic aldehydes to produce 2'-hydroxychalcones. These chalcones are not only important synthetic intermediates but also exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6][7] The resulting 2'-hydroxychalcones can be further cyclized to form flavones, another class of compounds with significant pharmacological interest.

Caption: Workflow for the synthesis of a 2'-hydroxychalcone derivative from 3',4'-Difluoro-2-hydroxyacetophenone.

Experimental Protocol: Synthesis of a 3',4'-Difluoro-2'-hydroxychalcone Derivative

The following is a representative protocol for the synthesis of a chalcone derivative using 3',4'-Difluoro-2-hydroxyacetophenone.

-

Reaction Setup: In a round-bottom flask, dissolve 3',4'-Difluoro-2-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 40-60% w/v), dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, the mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid.

-

The precipitated solid (the chalcone product) is collected by vacuum filtration.

-

The solid is washed with cold water until the filtrate is neutral.

-

-

Purification: The crude chalcone is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[8]

The synthesized chalcones can then be used as precursors for further chemical transformations or evaluated for their biological activities.

Conclusion

3',4'-Difluoro-2-hydroxyacetophenone is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and materials science. Its fluorinated structure makes it particularly attractive for the development of novel therapeutic agents with enhanced biological properties. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

-

Oakwood Chemical. 3',4'-Difluoro-2'-hydroxyacetophenone. [Link]

-

PubChem. 3',4'-Difluoro-2-hydroxyacetophenone. [Link]

-

PubMed. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. [Link]

-

ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

-

International Journal of Health and Medical Research. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. [Link]

Sources

- 1. 3',4'-Difluoro-2'-hydroxyacetophenone [oakwoodchemical.com]

- 2. 3',4'-Difluoro-2-hydroxyacetophenone | C8H6F2O2 | CID 21257066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4 -Fluoro-2 -hydroxyacetophenone 98 1481-27-2 [sigmaaldrich.com]

- 4. 3',5'-DIFLUORO-2'-HYDROXYACETOPHENONE | 140675-42-9 [chemicalbook.com]

- 5. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijhmr.com [ijhmr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

3',4'-Difluoro-2-hydroxyacetophenone chemical structure analysis

An In-depth Technical Guide to the Chemical Structure Analysis of 3',4'-Difluoro-2-hydroxyacetophenone

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds have established a pivotal role. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Among the vast array of fluorinated building blocks, 3',4'-Difluoro-2-hydroxyacetophenone stands out as a molecule of significant interest. Its structure combines the advantageous electronic properties of a difluorinated phenyl ring with the versatile reactivity of a hydroxyacetophenone moiety.

Hydroxyacetophenones are a cornerstone in the synthesis of numerous pharmaceuticals, serving as key intermediates for compounds with antibacterial, anti-inflammatory, and antioxidant properties.[2][3] The presence of the hydroxyl group ortho to the acetyl group facilitates the formation of a stable intramolecular hydrogen bond, a structural feature that imparts distinct chemical and physical properties to the molecule. This guide provides a comprehensive technical overview of the synthesis and detailed structural analysis of 3',4'-Difluoro-2-hydroxyacetophenone, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore its characterization through advanced spectroscopic techniques, and provide field-proven protocols to ensure reliable and reproducible analysis.

Part 1: Synthesis via Fries Rearrangement

The synthesis of hydroxyaryl ketones is frequently accomplished through the Fries rearrangement, a robust and versatile organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4] This reaction is particularly valuable as the direct Friedel-Crafts acylation of phenols typically yields the ester rather than the desired ketone.[4] The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[5] The regioselectivity can be controlled by reaction conditions; higher temperatures generally favor the formation of the ortho product, which is the desired isomer in this case.[6]

Proposed Synthetic Pathway

The synthesis of 3',4'-Difluoro-2-hydroxyacetophenone can be efficiently achieved from 3,4-difluorophenol in a two-step process:

-

Esterification: Reaction of 3,4-difluorophenol with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form the intermediate, 3,4-difluorophenyl acetate.

-

Fries Rearrangement: Lewis acid-catalyzed rearrangement of 3,4-difluorophenyl acetate to yield the target molecule. A similar procedure has been successfully employed for the synthesis of 3',5'-difluoro-2'-hydroxyacetophenone.[7]

Reaction Mechanism: Fries Rearrangement

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate, which then acts as an electrophile in a Friedel-Crafts-type acylation of the activated aromatic ring.[5][6]

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,4-Difluorophenyl Acetate

-

To a stirred solution of 3,4-difluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine or pyridine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-difluorophenyl acetate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to 3',4'-Difluoro-2-hydroxyacetophenone

-

To a flask containing the crude 3,4-difluorophenyl acetate (1.0 eq), add anhydrous aluminum chloride (AlCl₃) (1.2-1.5 eq) portion-wise. Caution: The reaction is exothermic.

-

Heat the reaction mixture to 140-160 °C and maintain for 1-2 hours.[7] The high temperature favors the formation of the ortho isomer.[6]

-

Monitor the reaction progress using TLC or GC-MS.

-

After completion, cool the mixture to room temperature and then carefully quench by slowly adding crushed ice, followed by dilute HCl (e.g., 5% HCl solution).[5]

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3',4'-Difluoro-2-hydroxyacetophenone.

Part 2: Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3',4'-Difluoro-2-hydroxyacetophenone, both ¹H and ¹³C NMR will provide critical information, with the fluorine atoms introducing characteristic couplings. The analysis below is based on established principles and data from structurally similar compounds.[8]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct regions: the downfield phenolic proton, the aromatic protons, and the upfield methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | s (broad) | 1H | -OH | The phenolic proton is significantly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its broadness is typical for exchangeable protons. |

| ~7.6-7.8 | m | 1H | H-6' | This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift. It will exhibit coupling to H-5' and potentially a smaller long-range coupling to the fluorine at C-4'. |

| ~7.1-7.3 | m | 1H | H-5' | This proton is situated between two fluorine atoms and will show complex coupling patterns (multiplet). |

| ~2.6 | s | 3H | -COCH₃ | The methyl protons of the acetyl group typically appear as a sharp singlet in this region. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by the presence of eight distinct carbon signals. The carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling, which is typically large (240-260 Hz). Carbons two or three bonds away will show smaller ²JCF or ³JCF couplings.

| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling | Rationale |

| ~204 | C=O | - | The carbonyl carbon is highly deshielded. |

| ~155-160 | C-3' (d) | ¹JCF ≈ 250 Hz | Aromatic carbon directly attached to fluorine, deshielded. |

| ~150-155 | C-4' (d) | ¹JCF ≈ 250 Hz | Aromatic carbon directly attached to fluorine, deshielded. |

| ~125-130 | C-6' | - | Aromatic CH carbon. |

| ~120 | C-2' | - | Aromatic carbon bearing the hydroxyl group. |

| ~118-122 | C-5' (dd) | ²JCF | Aromatic CH carbon coupled to two fluorine atoms. |

| ~115 | C-1' | - | Quaternary aromatic carbon attached to the acetyl group. |

| ~26 | -COCH₃ | - | The methyl carbon of the acetyl group. |

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 3',4'-Difluoro-2-hydroxyacetophenone will be dominated by absorptions from the hydroxyl, carbonyl, and carbon-fluorine bonds, as well as features characteristic of the aromatic ring.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3200-2800 | O-H stretch | Broad, Medium | The broadness and low frequency are indicative of a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen.[9] |

| ~3050 | Aromatic C-H stretch | Medium-Weak | Typical for sp² C-H bonds on an aromatic ring.[10] |

| ~2950 | Aliphatic C-H stretch | Medium-Weak | Corresponds to the methyl group C-H bonds.[10] |

| ~1645 | C=O stretch | Strong, Sharp | The carbonyl stretch is shifted to a lower frequency compared to a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.[11][12] |

| 1600-1450 | C=C stretch (in-ring) | Medium | Multiple bands are expected for the aromatic ring skeletal vibrations.[10] |

| 1250-1100 | C-F stretch | Strong | Strong absorptions are characteristic of carbon-fluorine bonds. |

| ~1300 | C-O stretch | Strong | Phenolic C-O stretching vibration.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 172, corresponding to the molecular weight of C₈H₆F₂O₂.[13]

-

Key Fragments: The primary fragmentation pathway for acetophenones is typically α-cleavage, the loss of the methyl or acetyl group.

-

[M-15]⁺: A peak at m/z 157, corresponding to the loss of a methyl radical (•CH₃). This acylium ion is resonance-stabilized.

-

[M-43]⁺: A peak at m/z 129, corresponding to the loss of an acetyl radical (•COCH₃).

-

m/z 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).

-

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 3',4'-Difluoro-2-hydroxyacetophenone.

Part 3: Crystallographic Analysis Insights

While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting data provides the most definitive proof of structure. Based on the known crystal structure of the closely related 4'-fluoro-2'-hydroxyacetophenone, we can infer key structural features.[14][15]

-

Planarity: The molecule is expected to be largely planar due to the sp² hybridization of the aromatic and carbonyl carbons.

-

Intramolecular Hydrogen Bond: A strong O-H···O=C hydrogen bond will be present, forming a six-membered pseudo-aromatic ring. This interaction is responsible for the downfield shift of the hydroxyl proton in the ¹H NMR spectrum and the red-shift of the C=O stretch in the IR spectrum.[14][16]

-

Conformation: The conformation is stabilized by this hydrogen bond, restricting the rotation of the acetyl group.[16]

Conclusion

The structural analysis of 3',4'-Difluoro-2-hydroxyacetophenone is a multi-faceted process that relies on the synergistic application of synthesis, spectroscopy, and crystallographic principles. Its synthesis via the Fries rearrangement provides a reliable route to this valuable pharmaceutical intermediate.[4][6] Subsequent characterization by NMR, IR, and Mass Spectrometry allows for a comprehensive and unambiguous confirmation of its structure. The insights gained from these analytical techniques are not merely academic; they are critical for quality control, reaction monitoring, and understanding the structure-activity relationships that guide modern drug discovery efforts. The unique electronic and steric properties conferred by the difluoro-phenyl and ortho-hydroxyacetyl motifs make this compound a compelling scaffold for the development of novel therapeutics.[1][2]

References

- PHARMD GURU. (2025, November 13). FRIES REARRANGEMENT.

- Benchchem. Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement.

- MilliporeSigma. Fries Rearrangement.

-

Baier, D., Rensch, T., Bergheim, K., et al. (2022, November 29). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv. Available at: [Link]

-

Wikipedia. Fries rearrangement. Available at: [Link]

-

PubChem. 3',4'-Difluoro-2-hydroxyacetophenone. Available at: [Link]

-

PrepChem.com. Synthesis of 3,4-difluoroacetophenone. Available at: [Link]

-

Oakwood Chemical. 3',4'-Difluoro-2'-hydroxyacetophenone. Available at: [Link]

- Benchchem. Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery.

-

NIST. 3,4-Dihydroxyacetophenone Mass Spectrum. Available at: [Link]

-

ResearchGate. (2025, August 29). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

University of Vienna. General procedure for the synthesis of 3-hydroxyflavone ligands. Available at: [Link]

-

ResearchGate. 4′-Fluoro-2′-hydroxyacetophenone. Available at: [Link]

-

MDPI. (2024, December 11). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. Available at: [Link]

- Google Patents. US5696274A - Syntheses based on 2-hydroxyacetophenone.

- Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2',3'-Difluoro-4'-methylacetophenone.

-

ACS Publications. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

LibreTexts Chemistry. (2021, September 15). 29.6 Infrared (IR) Spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 3-hydroxybutanone. Available at: [Link]

-

National Center for Biotechnology Information. 4′-Fluoro-2′-hydroxyacetophenone. Available at: [Link]

-

NIST. 3,4-Dihydroxyacetophenone IR Spectrum. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jpub.org [jpub.org]

- 3. nbinno.com [nbinno.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. 3',5'-DIFLUORO-2'-HYDROXYACETOPHENONE | 140675-42-9 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. rsc.org [rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 3',4'-Difluoro-2-hydroxyacetophenone | C8H6F2O2 | CID 21257066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4′-Fluoro-2′-hydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Navigating the Physical Landscape of a Niche Pharmaceutical Intermediate: A Technical Guide to the Melting and Boiling Points of 3',4'-Difluoro-2-hydroxyacetophenone

Introduction: The Challenge of Characterizing Novel Compounds

In the fast-paced world of drug discovery and development, the synthesis of novel molecular entities is a daily occurrence. 3',4'-Difluoro-2-hydroxyacetophenone (CAS 816450-98-3) represents one such compound, a fluorinated aromatic ketone with potential as a key intermediate in the synthesis of more complex pharmaceutical agents. Its physical properties, particularly its melting and boiling points, are fundamental parameters that dictate its purification, handling, and reaction conditions. However, a comprehensive search of the current scientific literature reveals a conspicuous absence of experimentally determined data for these critical properties.

This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses this data gap not as a limitation, but as a practical reality in research. We will provide a framework for approaching the physical characterization of a novel compound like 3',4'-Difluoro-2-hydroxyacetophenone. This includes leveraging data from structurally related analogues, understanding the theoretical principles of phase transitions, and applying field-proven experimental methodologies for accurate determination.

Physical Property Benchmarking: Data from Structural Analogues

In the absence of direct experimental data for 3',4'-Difluoro-2-hydroxyacetophenone, a reliable starting point is to examine the properties of its isomers and closely related compounds. This comparative approach allows for a scientifically grounded estimation of the expected melting and boiling point ranges. The presence and position of the fluorine atoms on the aromatic ring significantly influence intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (with the hydroxyl and ketone groups), which in turn determine the phase transition temperatures.

| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 4'-Fluoro-2'-hydroxyacetophenone | 1481-27-2 | 31-37[1] | Not readily available | |

| 3',5'-Difluoro-2'-hydroxyacetophenone | 140675-42-9 | 53-55[2] | 220.8 ± 35.0 (Predicted)[2] | |

| 3'-Hydroxyacetophenone | 121-71-1 | 96 | 296 | |

| 4'-Hydroxyacetophenone | 99-93-4 | 109-111 | 293-295 | |

| Acetophenone (Parent Compound) | 98-86-2 | 19-20 | 202 |

Data compiled from various chemical suppliers and databases.

The data from these analogues suggests that 3',4'-Difluoro-2-hydroxyacetophenone is likely a solid at room temperature, with a melting point potentially falling in the range of its monofluorinated and difluorinated isomers.

The Theoretical Cornerstone: Melting Point and Purity

The melting point of a crystalline solid is a robust indicator of its purity. A pure compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[3] Conversely, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression . This results in both a lowering of the melting point and a broadening of the melting range.[3]

This principle is a cornerstone of synthetic chemistry, providing immediate, albeit qualitative, feedback on the success of a purification procedure like recrystallization. For a novel compound like 3',4'-Difluoro-2-hydroxyacetophenone, an initial synthesis will likely yield a product with a broad melting range. Subsequent purifications should result in a progressively sharper and higher melting point, stabilizing as the compound reaches high purity.

Experimental Determination of Melting Point

For a research setting, two primary methods are employed for melting point determination: the classical Thiele tube method and the more modern Differential Scanning Calorimetry (DSC).

Protocol 1: Thiele Tube Method

The Thiele tube method is a cost-effective and reliable technique that utilizes a heated oil bath to ensure a slow, uniform temperature increase.[3][4][5]

Methodology:

-

Sample Preparation: Finely powder a small, dry sample of 3',4'-Difluoro-2-hydroxyacetophenone. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Apparatus Setup: Secure the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer's bulb.

-

Assembly: Insert the thermometer and attached capillary into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[4] The design of the tube promotes convection currents, ensuring even heat distribution.[3]

-

Observation: Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Diagram: Thiele Tube Apparatus for Melting Point Determination

A diagram illustrating the setup for melting point determination using a Thiele tube.

Advanced Technique: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It offers higher precision than the Thiele tube method and can provide additional information about phase transitions.

Principle of Operation: The sample and an inert reference are heated in separate pans under a controlled temperature program.[9] When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and the reference. The instrument measures the extra heat flow required to maintain the sample at the same temperature as the reference.[6] This heat flow is plotted against temperature, and the peak of the resulting curve corresponds to the melting point. DSC is particularly valuable in pharmaceutical development for studying polymorphism, purity, and stability.[9]

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For novel compounds synthesized in small quantities, a micro-boiling point determination method is essential.

Protocol 2: Siwoloboff Method (Micro-Boiling Point)

The Siwoloboff method is a simple and effective technique for determining the boiling point of small quantities (a few drops) of liquid.[10][11]

Methodology:

-

Sample Preparation: Place a small amount (approx. 0.5 mL) of the liquid sample into a small-diameter test tube (fusion tube).

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the fusion tube with the open end facing down.[11]

-

Apparatus Setup: Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (a Thiele tube is ideal for this).[10][11]

-

Observation: As the bath is heated, air trapped in the capillary will expand and exit as bubbles. As the temperature approaches the boiling point, the sample's vapor will replace the air, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[12]

-

Data Recording: Once a continuous stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube as the vapor inside cools and contracts.[11]

Diagram: Siwoloboff Method for Micro-Boiling Point Determination

Setup for the Siwoloboff micro-boiling point determination method.

Synthetic Context: The Genesis of Hydroxyacetophenones

Understanding the synthetic origin of 3',4'-Difluoro-2-hydroxyacetophenone is crucial for anticipating potential impurities that might affect its physical properties. The most common methods for preparing hydroxyaryl ketones are the Fries rearrangement and the Friedel-Crafts acylation.

-

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester (like 3,4-difluorophenyl acetate) to a hydroxyaryl ketone, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[13][14] A key feature of this reaction is its temperature dependence: lower temperatures tend to favor the para-isomer, while higher temperatures favor the ortho-isomer (the desired product in this case).[15]

-

Friedel-Crafts Acylation: This is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. For synthesizing 3',4'-Difluoro-2-hydroxyacetophenone, one might acylate 2,3-difluorophenol. This method also requires a Lewis acid catalyst.[16]

Potential impurities from these syntheses could include the starting phenolic ester, the para-isomer, or residual catalyst, all of which would depress and broaden the observed melting point.

Safety and Handling Considerations

-

General Toxicity: Aromatic ketones can be irritants to the eyes, skin, and respiratory system.[17][18] Halogenated aromatic compounds can pose additional health risks, including potential liver toxicity with chronic exposure.[19]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20][21]

-

Spill and Waste: In case of a spill, avoid generating dust. Dampen the solid material before carefully sweeping it into a suitable container for disposal.[22] Dispose of chemical waste in accordance with institutional and local regulations.

-

Fire Hazard: While many aromatic ketones have relatively high flash points, they are combustible. Keep away from open flames and sources of ignition.

Researchers should consult the SDS for structurally similar compounds, such as 4'-fluoro-2'-hydroxyacetophenone, to gain further insight into potential hazards.

Conclusion

The physical characterization of a novel compound like 3',4'-Difluoro-2-hydroxyacetophenone is a foundational step in its journey from laboratory synthesis to potential application. While direct literature data on its melting and boiling points are currently unavailable, this guide provides a comprehensive framework for researchers. By leveraging data from analogous structures, applying established experimental techniques like the Thiele tube and Siwoloboff methods, and adhering to rigorous safety protocols, scientists can confidently and accurately determine these crucial physical properties, paving the way for further research and development.

References

-

Siwoloboff method - Grokipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

An overview of Differential Scanning Calorimetry - DSC - setaram. (n.d.). Retrieved February 25, 2026, from [Link]

-

FRIES REARRANGEMENT - PHARMD GURU. (2025, November 13). Retrieved February 25, 2026, from [Link]

-

The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale - ChemRxiv. (n.d.). Retrieved February 25, 2026, from [Link]

-

Melting Point Determination. (n.d.). Retrieved February 25, 2026, from [Link]

-

Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. - Filo. (2025, May 29). Retrieved February 25, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9). Retrieved February 25, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved February 25, 2026, from [Link]

-

Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Understanding DSC Testing: Principles and Applications | Qualitest - WorldofTest.com. (2024, May 21). Retrieved February 25, 2026, from [Link]

-

DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Retrieved February 25, 2026, from [Link]

-

Melting Point: Using the Thiele Tube - Timstar. (2024, May 14). Retrieved February 25, 2026, from [Link]

-

Fries Rearrangement. (n.d.). Retrieved February 25, 2026, from [Link]

-

Determination of The Boiling Point by The Siwoloboff Method | PDF | Phase (Matter) - Scribd. (2024, January 8). Retrieved February 25, 2026, from [Link]

-

Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Abstract - JOCPR. (n.d.). Retrieved February 25, 2026, from [Link]

-

Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point - PubMed. (2003, August 15). Retrieved February 25, 2026, from [Link]

-

Determination of the melting point. (n.d.). Retrieved February 25, 2026, from [Link]

-

Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved February 25, 2026, from [Link]

-

Siwoloboff method - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology - ISAR Publisher. (2025, March 10). Retrieved February 25, 2026, from [Link]

-

Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale | Journal of Chemical Education - ACS Publications. (2018, July 3). Retrieved February 25, 2026, from [Link]

-

Ketones - ILO Encyclopaedia. (2011, August 3). Retrieved February 25, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved February 25, 2026, from [Link]

-

Ketones - Chemical Safety Facts. (n.d.). Retrieved February 25, 2026, from [Link]

-

An Improved Structure−Property Model for Predicting Melting-Point Temperatures. (n.d.). Retrieved February 25, 2026, from [Link]

-

CADASTER QSPR Models for predictions of melting and boiling points of perfluorinated chemicals | Request PDF - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship - ISAR Publisher. (2025, March 10). Retrieved February 25, 2026, from [Link]

-

Acetophenone - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 25, 2026, from [Link]

- Process for producing 4-hydroxyacetophenone - Google Patents. (n.d.).

-

Halogenated Solvents. (n.d.). Retrieved February 25, 2026, from [Link]

-

Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavo - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

Safety - Chemistry LibreTexts. (2020, June 29). Retrieved February 25, 2026, from [Link]

-

PSFC Halogenated Solvents. (n.d.). Retrieved February 25, 2026, from [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone - Pearson. (n.d.). Retrieved February 25, 2026, from [Link]

-

Process for purifying 4-hydroxy-acetophenone - European Patent Office - EP 0254536 B1 - Googleapis.com. (1990, May 13). Retrieved February 25, 2026, from [Link]

-

3',4'-Difluoro-2-hydroxyacetophenone | C8H6F2O2 | CID 21257066 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

-

3',4'-Difluoro-2'-hydroxyacetophenone - Oakwood Chemical. (n.d.). Retrieved February 25, 2026, from [Link]

-

3-Hydroxyacetophenone - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. 4'-Fluoro-2'-hydroxyacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3',5'-DIFLUORO-2'-HYDROXYACETOPHENONE | 140675-42-9 [chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. timstar.co.uk [timstar.co.uk]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. worldoftest.com [worldoftest.com]

- 8. qualitest.ae [qualitest.ae]

- 9. resolvemass.ca [resolvemass.ca]

- 10. grokipedia.com [grokipedia.com]

- 11. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 12. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 13. pharmdguru.com [pharmdguru.com]

- 14. Fries Rearrangement [sigmaaldrich.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. iloencyclopaedia.org [iloencyclopaedia.org]

- 18. researchgate.net [researchgate.net]

- 19. iloencyclopaedia.org [iloencyclopaedia.org]

- 20. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]

- 21. nj.gov [nj.gov]

- 22. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Synthesis of 3',4'-Difluoro-2-hydroxyacetophenone via Fries Rearrangement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 3',4'-Difluoro-2-hydroxyacetophenone, a valuable building block in medicinal chemistry and materials science, through the Fries rearrangement of 2,4-difluorophenyl acetate. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and essential safety and handling information.

Introduction: The Strategic Importance of the Fries Rearrangement

The Fries rearrangement is a powerful and versatile organic reaction that transforms a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This reaction is of significant industrial and academic interest for the synthesis of ortho- and para-hydroxyaryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The ability to selectively introduce an acyl group onto an aromatic ring ortho or para to a hydroxyl group makes the Fries rearrangement a strategically important transformation in synthetic organic chemistry.

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.[1][4] Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[1] This selectivity is attributed to the interplay between kinetic and thermodynamic control of the reaction. At higher temperatures, the thermodynamically more stable ortho-isomer, which can form a chelate with the Lewis acid catalyst, is favored.

Reaction Mechanism and Rationale

The widely accepted mechanism of the Fries rearrangement involves the initial coordination of the Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenolic ester.[2] This coordination polarizes the ester bond, facilitating the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring at either the ortho or para position in a manner analogous to a Friedel-Crafts acylation. Subsequent hydrolysis of the reaction mixture liberates the final hydroxyacetophenone product.

The choice of a solvent can also influence the product distribution. Non-polar solvents tend to favor the formation of the ortho-product, as they can promote an intramolecular rearrangement pathway.[4] Conversely, polar solvents can solvate the acylium ion, increasing its lifetime and allowing for intermolecular acylation, which often leads to a higher proportion of the para-product.

dot graph "Fries_Rearrangement_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes ester [label="2,4-Difluorophenyl Acetate"]; lewis_acid [label="AlCl₃ (Lewis Acid)"]; complex1 [label="Initial Complex Formation"]; acylium [label="Acylium Ion Intermediate\n+ Aluminum Phenoxide"]; ortho_attack [label="Intramolecular\nOrtho Attack"]; para_attack [label="Intermolecular\nPara Attack"]; ortho_intermediate [label="Ortho Wheland\nIntermediate"]; para_intermediate [label="Para Wheland\nIntermediate"]; ortho_product_complex [label="Ortho-Product-AlCl₃\nComplex (Chelate)"]; para_product_complex [label="Para-Product-AlCl₃\nComplex"]; hydrolysis [label="Acidic Workup\n(H₃O⁺)"]; ortho_product [label="3',4'-Difluoro-2-hydroxy-\nacetophenone (Ortho Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; para_product [label="3',4'-Difluoro-4-hydroxy-\nacetophenone (Para Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ester -> complex1 [label="+ AlCl₃"]; lewis_acid -> complex1; complex1 -> acylium [label="Rearrangement"]; acylium -> ortho_attack [label="High Temp,\nNon-polar Solvent"]; acylium -> para_attack [label="Low Temp,\nPolar Solvent"]; ortho_attack -> ortho_intermediate; para_attack -> para_intermediate; ortho_intermediate -> ortho_product_complex [label="Deprotonation"]; para_intermediate -> para_product_complex [label="Deprotonation"]; ortho_product_complex -> hydrolysis; para_product_complex -> hydrolysis; hydrolysis -> ortho_product; hydrolysis -> para_product; }

Figure 1: General mechanism of the Fries rearrangement.

Experimental Protocol: Synthesis of 3',4'-Difluoro-2-hydroxyacetophenone

This protocol details the synthesis of the target ortho-isomer, 3',4'-Difluoro-2-hydroxyacetophenone, by performing the Fries rearrangement at an elevated temperature in the absence of a solvent.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Difluorophenyl acetate | C₈H₆F₂O₂ | 172.13 | 10.0 g | 0.058 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 11.6 g | 0.087 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer with a heating mantle

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Start"]; add_alcl3 [label="Add anhydrous AlCl₃ to a\nthree-necked flask under N₂"]; add_ester [label="Slowly add 2,4-difluorophenyl\nacetate to the flask"]; heating [label="Heat the reaction mixture to\n140-150°C for 2-3 hours"]; cooling [label="Cool the reaction mixture\nto room temperature"]; quench [label="Carefully quench the reaction\nwith ice-cold 2M HCl"]; extraction [label="Extract the aqueous layer\nwith dichloromethane (x3)"]; wash [label="Wash the combined organic\nlayers with brine"]; drying [label="Dry the organic layer over\nanhydrous Na₂SO₄"]; filtration [label="Filter and concentrate\nunder reduced pressure"]; purification [label="Purify the crude product by\ncolumn chromatography"]; characterization [label="Characterize the final product\n(NMR, IR, MS)"]; end [label="End"];

// Edges start -> add_alcl3; add_alcl3 -> add_ester; add_ester -> heating; heating -> cooling; cooling -> quench; quench -> extraction; extraction -> wash; wash -> drying; drying -> filtration; filtration -> purification; purification -> characterization; characterization -> end; }

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a thermometer. Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride.

-

Addition of Reagents: To the flask, add anhydrous aluminum chloride (11.6 g, 0.087 mol). Slowly and carefully add 2,4-difluorophenyl acetate (10.0 g, 0.058 mol) to the aluminum chloride. The reaction is exothermic, and the addition should be done in portions to control the initial temperature rise.

-

Reaction: Heat the reaction mixture with stirring to 140-150°C using a heating mantle. Maintain this temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and 2M hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas may be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to isolate the desired 3',4'-Difluoro-2-hydroxyacetophenone.

Product Characterization

The structure of the synthesized 3',4'-Difluoro-2-hydroxyacetophenone can be confirmed by standard spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the acetyl group protons (singlet, ~2.6 ppm), the aromatic protons (multiplets in the aromatic region, showing coupling with fluorine), and the hydroxyl proton (a broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon (~204 ppm), the carbons of the aromatic ring (showing C-F couplings), and the acetyl methyl carbon (~26 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (172.13 g/mol ).[1] |

Safety and Handling Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is corrosive and can cause severe burns to the skin and eyes. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep away from moisture.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

-

Hydrochloric Acid (HCl): Corrosive and can cause severe burns. Handle with appropriate PPE.

Conclusion

The Fries rearrangement provides an effective method for the synthesis of 3',4'-Difluoro-2-hydroxyacetophenone from 2,4-difluorophenyl acetate. By carefully controlling the reaction temperature, the formation of the desired ortho-isomer can be favored. This application note provides a detailed protocol and the necessary safety information to guide researchers in the successful synthesis and purification of this important chemical intermediate.

References

-

PharMD Guru. (2025, November 13). FRIES REARRANGEMENT. Retrieved from [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction?. Retrieved from [Link]

-

Organic Chemistry Portal. Fries Rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21257066, 3',4'-Difluoro-2-hydroxyacetophenone. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Fries rearrangement. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement. Retrieved from [Link]

-

Southern Utah University. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM). Retrieved from [Link]

-

Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

Sources

Application Note: 3',4'-Difluoro-2-hydroxyacetophenone as a Pharmacophore Scaffold

Here is a comprehensive technical guide and protocol set for the use of 3',4'-Difluoro-2-hydroxyacetophenone in pharmaceutical synthesis.

Executive Summary & Chemical Profile

3',4'-Difluoro-2-hydroxyacetophenone (CAS: 816450-98-3) is a specialized fluorinated building block used extensively in the synthesis of bioactive heterocycles.[1] Unlike its more common 2',4'-difluoro analog (used in Voriconazole/Fluconazole synthesis), the 3',4'-difluoro substitution pattern offers unique metabolic stability and lipophilicity profiles, making it a critical intermediate for:

-

Next-Generation Kinase Inhibitors: Specifically targeting PI3K and MAPK pathways where the 7,8-difluorochromone core (derived from this starting material) improves binding affinity.

-

Sirtuin (SIRT2) Modulators: Used to synthesize specific chroman-4-one derivatives for neurodegenerative research.

-

Bioisosteric Replacement: The fluorine atoms at positions 3 and 4 block metabolic oxidation at susceptible ring positions, extending the half-life of derived chalcones and benzofurans.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 1-(3,4-difluoro-2-hydroxyphenyl)ethanone |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in Hexane |

| pKa (Phenolic OH) | ~7.8 (Acidity enhanced by ortho-carbonyl and fluoro-withdrawl) |

Core Reaction Pathways (Visualized)

The following diagram illustrates the three primary synthetic diversifications accessible from this intermediate.

Figure 1: Synthetic divergence from 3',4'-Difluoro-2-hydroxyacetophenone. The 3,4-difluoro pattern on the acetophenone translates to specific regiochemistry in the final heterocycles (e.g., 7,8-difluoro pattern in chromones).

Detailed Experimental Protocols

Protocol A: Synthesis of 7,8-Difluoro-3-formylchromone

Rationale: The Vilsmeier-Haack reaction is the most efficient method to convert the acetophenone core into a chromone. The resulting aldehyde at position 3 is a "chemical handle" for further derivatization (e.g., Schiff bases). Mechanism: The DMF/POCl₃ complex formylates the acetyl methyl group, followed by cyclization with the phenolic oxygen.

Reagents:

-

3',4'-Difluoro-2-hydroxyacetophenone (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (3.0 eq)

-

Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)

-

Ice water

Step-by-Step Methodology:

-

Preparation of Vilsmeier Reagent: In a dry round-bottom flask under N₂ atmosphere, cool anhydrous DMF (5.0 eq) to 0°C in an ice bath.

-

Activation: Add POCl₃ (3.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction. Ensure temperature remains <5°C to prevent decomposition. Stir for an additional 30 minutes to form the chloroiminium salt (white/yellow precipitate may form).

-

Addition: Dissolve 3',4'-Difluoro-2-hydroxyacetophenone in a minimum volume of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours, then heat to 60°C for 4 hours to drive the cyclization.

-

Quenching: Pour the reaction mixture slowly into crushed ice (500g per 10g substrate) with vigorous stirring. The chromone-3-carboxaldehyde will precipitate.

-

Isolation: Allow the suspension to stand for 2 hours (hydrolysis of the intermediate). Filter the solid, wash with copious water to remove acid, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/DMF (9:1).

Expected Yield: 75–85% Key QC Parameter: ¹H NMR (DMSO-d₆) should show a singlet aldehyde proton at ~10.1 ppm and a singlet at C2 (~8.9 ppm).

Protocol B: Synthesis of Fluorinated Chalcones (Claisen-Schmidt)

Rationale: Chalcones are precursors to flavonoids and pyrazolines. The 3,4-difluoro substitution significantly enhances the lipophilicity (LogP) and metabolic stability of the final drug candidate.

Reagents:

-

3',4'-Difluoro-2-hydroxyacetophenone (10 mmol)

-

Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (10 mmol)

-

KOH (40% aqueous solution, 5 mL)

-

Ethanol (30 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve the acetophenone and the aldehyde in Ethanol (30 mL) in a 100 mL flask.

-

Catalysis: Add the 40% KOH solution dropwise at room temperature. The solution will likely darken (yellow/orange) indicating enolate formation.

-

Reaction: Stir at room temperature for 24–48 hours. Note: Do not heat, as this promotes Cannizzaro side reactions or polymerization.

-

Workup: Pour the reaction mixture into acidified ice water (200 mL water + 10 mL HCl). The acidification neutralizes the phenolate, precipitating the free phenolic chalcone.

-

Purification: Filter the yellow solid. Recrystallize from hot Ethanol.

Self-Validating Check: The disappearance of the ketone methyl singlet (~2.6 ppm) in NMR and the appearance of two doublets (J=15-16 Hz) in the 7.4–8.0 ppm region confirms the formation of the trans-enone system.

Critical Handling & Troubleshooting Guide

Regiochemistry & Numbering

Researchers often confuse the numbering when the ring closes.

-

Starting Material: F is at 3,4 relative to the ring attachment.

-

Chromone Product: The carbon bearing the acetyl group becomes C2/C3 . The carbon bearing the phenol oxygen becomes C8a . The carbons bearing the Fluorines (originally 3,4 on the ring) map to positions 7 and 8 on the chromone system.

-

Result:7,8-Difluorochromone .

-

Stability & Storage

-

Acidity: The 3,4-difluoro substitution makes the phenolic proton significantly more acidic than in non-fluorinated analogs. Avoid strong basic conditions during storage; store in glass, not plastic, if in solution for long periods.

-

Hygroscopicity: The compound is moderately hygroscopic. Store under Argon at 4°C.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Vilsmeier (Protocol A) | Moisture in DMF or POCl₃ | Distill DMF over CaH₂; use fresh POCl₃. Moisture hydrolyzes the iminium intermediate. |

| O-Alkylation instead of Aldol (Protocol B) | Base concentration too high | Use weaker bases (Piperidine/Acetic Acid) or reduce KOH concentration. |

| Sticky/Tarry Product | Polymerization of intermediate | Keep reaction temperature strictly controlled. In Protocol A, do not exceed 60°C. |

References

-

Vertex Pharmaceuticals. (2012).[2] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

-

Oakwood Chemical. (2024). 3',4'-Difluoro-2'-hydroxyacetophenone Technical Data Sheet.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21257066, 3',4'-Difluoro-2-hydroxyacetophenone. [3]

-

Sigma-Aldrich. (2024). Product Specification: 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone. (Note: Representative link for class).

-

IJRAR. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives: A Short Review.

Sources

Troubleshooting & Optimization

Technical Support Center: 3',4'-Difluoro-2-hydroxyacetophenone Synthesis

The following Technical Support Guide is designed to address yield optimization for 3',4'-Difluoro-2'-hydroxyacetophenone (Ring-hydroxy) and its nomenclature variant 1-(3,4-difluorophenyl)-2-hydroxyethanone (Alpha-hydroxy).

Given the common nomenclature ambiguity in this class of compounds, Section 1 forces a structural verification to ensure the correct chemistry is applied. The primary focus of this guide (Sections 2-3) addresses the Fries Rearrangement (Ring-OH), as this is the most chemically challenging route with significant yield bottlenecks.

Case ID: YIELD-OPT-34DF Status: Active Analyst: Senior Application Scientist

⚠️ Module 1: Critical Structure Verification

Before optimizing, confirm your target molecule. The name "3',4'-Difluoro-2-hydroxyacetophenone" is frequently used for two distinct isomers with completely different synthetic pathways.

| Feature | Target A: Ring-Hydroxy (Salicyl-Type) | Target B: Alpha-Hydroxy (Phenacyl-Type) |

| IUPAC Name | 1-(3,4-difluoro-2-hydroxyphenyl)ethanone | 1-(3,4-difluorophenyl)-2-hydroxyethanone |

| Structure | OH is on the Benzene Ring (ortho to acetyl). | OH is on the Acetyl Side-Chain . |

| Primary Route | Fries Rearrangement (from ester). | Friedel-Crafts + Hydrolysis .[1] |

| Key Challenge | Regioselectivity (Steric hindrance). | Polymerization/Dimerization of side chain. |

| Action | Proceed to Module 2. | Jump to Module 4. |

Module 2: The Fries Rearrangement (Ring-Hydroxy Route)

Objective: Maximize yield of the sterically hindered 3',4'-difluoro isomer from 3,4-difluorophenyl acetate.

The Core Problem: Regioselectivity

Starting from 3,4-difluorophenyl acetate , the Fries rearrangement can yield two ortho-hydroxy isomers.

-

Isomer A (Desired): Acylation at C2 (between F and OH). Sterically crowded.

-

Isomer B (Undesired Major): Acylation at C6 (between H and OH). Sterically open.

Standard conditions favor Isomer B (4',5'-difluoro-2'-hydroxyacetophenone). To improve the yield of the 3',4'-isomer, you must force the reaction toward the thermodynamic product or use specific directing strategies.

Reaction Pathway Diagram

Caption: Bifurcation of the Fries rearrangement. High thermal energy is required to access the crowded C2 position (Target).

Module 3: Troubleshooting & Optimization (Q&A)

Phase A: Reaction Conditions

Q1: I am getting <15% yield of the 3',4'-isomer. The rest is the 4',5'-isomer. How do I shift the ratio? A: You are likely operating under kinetic control.

-

The Fix: Increase the reaction temperature to 140°C - 160°C .

-

Protocol: Perform the reaction Neat (solvent-free). Mix the ester with 1.2 - 1.5 equivalents of

. Heat rapidly to 140°C. The absence of solvent allows higher temperatures than standard chlorinated solvents (DCM/DCE), promoting the thermodynamic rearrangement to the crowded position. -

Advanced: If neat reaction turns to intractable tar, use Sulfolane or Nitrobenzene as solvent. These high-boiling polar solvents stabilize the acylium ion intermediate, potentially aiding the difficult acylation at C2.

Q2: My reaction mixture turns into a black tar/polymer. Is the Fluorine labile?

A: Fluorine is generally stable here, but

-

Cause: Localized overheating or moisture contamination generating HCl gas which polymerizes the phenol.

-

The Fix:

-

Strict Anhydrous Conditions:

reacts violently with water. Use fresh catalyst. -

Ramp Rate: Do not plunge into 160°C. Melt the ester/catalyst mix at 60°C, then ramp 10°C/min to target.

-

Alternative Catalyst: Consider Boron Trifluoride Etherate (

) . It is milder and often produces cleaner reaction profiles, though the conversion rate may be lower.

-

Phase B: Workup & Purification

Q3: The workup forms a stubborn emulsion. I'm losing product in the aqueous layer. A: Aluminum salts form gelatinous hydroxides at neutral pH.

-

The Fix: Quench the hot reaction mixture into Ice + Conc. HCl (3:1 ratio) . You must lower the pH < 1 to fully solubilize the Aluminum (

) and break the phenoxide complex. -

Extraction: Use Ethyl Acetate or DCM . The 3',4'-isomer is an ortho-hydroxy ketone and is capable of intramolecular hydrogen bonding, making it fairly non-polar. It extracts well into organic solvents.

Q4: How do I separate the 3',4'-isomer from the 4',5'-isomer? They have similar Rf values. A: Rely on the difference in volatility and hydrogen bonding.

-

Steam Distillation: Both are ortho-hydroxy ketones (steam volatile), but the 3',4'-isomer is more compact (crowded). It often distills over slower or faster depending on the specific dipole.

-

Fractional Crystallization: The 4',5'-isomer is more symmetric. It often crystallizes first from Hexane/Ethanol mixtures. The desired 3',4'-isomer (more soluble due to disrupted packing) remains in the mother liquor.

-

Chromatography: Use a gradient of Hexane:Toluene . Toluene often provides better separation selectivity for regioisomers than Ethyl Acetate.

Module 4: Alpha-Hydroxy Route (Phenacyl Alcohol)

Use this section if your target is 1-(3,4-difluorophenyl)-2-hydroxyethanone. [2]

Synthetic Strategy

Route: Friedel-Crafts Acylation

-

Precursor: 1,2-Difluorobenzene + Chloroacetyl Chloride.

-

Intermediate: 2-Chloro-1-(3,4-difluorophenyl)ethanone.

Yield Optimization Table

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | Isomer Mix: 1,2-DFB directs to pos 4 (major) and 3 (minor). | Use DCM at 0°C . Low temp favors the para-substitution (relative to F), giving the desired 3,4-difluoro skeleton. |

| "Oiling Out" in Step 2 | Direct Hydrolysis Failure: NaOH causes polymerization of the alpha-halo ketone. | DO NOT use NaOH. Use the Formate Method . |

| Dimer Formation | Concentration: Intermolecular ether formation. | Run hydrolysis at high dilution (>10 mL solvent per gram). |

The "Formate Method" Protocol (Gold Standard)

Direct hydrolysis with hydroxide is the #1 yield killer for this molecule. Use this specific protocol to avoid degradation:

-

Reagents: Dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in Ethanol/Water (4:1) .

-

Displacement: Add 1.5 eq Sodium Formate (HCOONa) . Reflux for 4-6 hours.

-

Hydrolysis: The formate ester hydrolyzes in situ (or with mild

treatment) to release the free alcohol. -

Result: Yields typically improve from ~40% (NaOH method) to >85% (Formate method).

References

-

Fries Rearrangement Mechanism & Selectivity

-

Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.

- Note: Definitive text on optimizing Fries rearrangement conditions (Solvent/Temp effects).

-

- Alpha-Hydroxy Ketone Synthesis (Formate Method): Sashida, H., & Kawamukai, A. (2002). Synthesis of alpha-hydroxy ketones via the formate method. Synthesis, 2002(11), 1532-1534. Context: Establishes the sodium formate protocol as superior to direct alkaline hydrolysis.

-

Structure & Data Verification

-

PubChem CID 21257066.[2] 3',4'-Difluoro-2-hydroxyacetophenone (Alpha-Hydroxy). National Library of Medicine.

-

-

Industrial Synthesis of Difluoroacetophenones

-

US Patent 6,160,183. Process for the preparation of difluoroacetophenone derivatives.

- Context: Details Friedel-Crafts conditions for 1,2-difluorobenzene acyl

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3',4'-Difluoro-2-hydroxyacetophenone | C8H6F2O2 | CID 21257066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

Technical Support Center: Purification of 3',4'-Difluoro-2-hydroxyacetophenone

Executive Summary & Compound Profile

3',4'-Difluoro-2-hydroxyacetophenone is a critical intermediate often synthesized via Fries rearrangement or Friedel-Crafts acylation.[1][2] Its purification is notoriously difficult due to two primary factors:

-

Low Melting Point (31–37°C): The pure compound is a solid, but it frequently exists as a supercooled oil at room temperature, leading to "oiling out" during recrystallization.[2]

-

Isomeric Contamination: The synthesis often produces the para-isomer (4'-hydroxy) or regioisomers (e.g., 4',5'-difluoro), which have distinct solubility profiles.[1]

Key Chemical Feature: The intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl group (C2-OH) significantly increases volatility and lipophilicity compared to its isomers.[1] This feature is the basis for the primary purification method: Steam Distillation .[2]

| Property | Specification | Critical Note |

| Appearance | White/Pale Yellow Crystalline Solid | Often appears as a yellow oil if impure or warm.[1][2] |

| Melting Point | 31–37°C | CAUTION: Do not overheat during drying. |

| Solubility | High in DCM, EtOAc, MeOH; Low in Water | "Oiling out" is common in aqueous alcohols. |

| Key Impurities | Aluminum salts, Regioisomers, Phenolic tars | Al salts cause green/blue discoloration. |

Diagnostic Workflow

Before selecting a protocol, assess the physical state of your crude product.

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude characteristics.

Primary Purification Protocols

Protocol A: Steam Distillation (The "Workhorse" Method)

Best For: Separating the desired ortho-isomer from para-isomers, tars, and non-volatile inorganic salts.[1] Mechanism: The intramolecular H-bond prevents the ortho-isomer from associating with water, making it steam volatile.[1] Impurities (para-isomers) H-bond with water or form dimers, rendering them non-volatile.[1][2]

Step-by-Step:

-

Setup: Place the crude oil/solid in a 2-neck round bottom flask (RBF). Connect a steam generator to one neck (inlet tube extending to the bottom) and a condenser/receiver to the other.[2]

-

Acidification: Add dilute HCl (1M) to the boiling flask until pH < 2. This breaks any aluminum-phenoxide complexes that trap the product.[1][2]

-

Distillation: Pass vigorous steam through the mixture.

-

Observation: The product will co-distill as a milky white emulsion or oily droplets.[2]

-

-

Collection: Continue until the distillate runs clear.

-

Isolation:

-

Drying: Dry organic layer over anhydrous

, filter, and evaporate at room temperature (do not heat above 30°C to avoid loss).

Protocol B: Low-Temperature Recrystallization

Best For: Final polishing of material >90% purity.[1][2] Challenge: The low melting point (31–37°C) makes standard hot-filtration recrystallization risky (oiling out).[1][2]

Solvent System: n-Hexane (primary) with minimal Ethyl Acetate (co-solvent).[1][2] Procedure:

-

Dissolve crude solid in minimal Ethyl Acetate at Room Temperature (RT).

-

Slowly add n-Hexane while stirring until a slight turbidity persists.

-

Seeding (Critical): Add a seed crystal of pure 3',4'-difluoro-2-hydroxyacetophenone.

-

Cooling: Place the flask in a freezer (-20°C) for 12–24 hours. Do not use an ice bath alone; deep cooling is required to harden the low-melting solid.[1]

-

Filtration: Filter quickly on a chilled Büchner funnel. Wash with cold n-Hexane (-20°C).[1][2]

Protocol C: Aluminum Removal (Lewis Acid Cleanup)

Best For: Crude products appearing green, blue, or gray (indicative of residual Al salts from Friedel-Crafts).[1]

Procedure:

-

Wash with 1M HCl (2x).[1][2] The color should shift from green/blue to yellow/orange.

-

Dry over

and concentrate. Proceed to Protocol A or B.

Troubleshooting & FAQs

Q1: My product is an oil and won't solidify. What is wrong?

Diagnosis: This is the most common issue.[2] It is likely due to (a) trace solvent residues lowering the melting point, or (b) the presence of the para-isomer preventing lattice formation. Solution:

-

High Vacuum: Place the oil under high vacuum (<1 mbar) for 4 hours to remove solvent.[1][2]

-

Seed & Chill: Dissolve in a minimal amount of pentane, add a seed crystal, and store at -20°C. Scratch the glass side with a spatula to induce nucleation.

Q2: The crude product is dark red/brown.

Diagnosis: Oxidation of the phenol ring, often caused by high-temperature exposure during reaction or workup. Solution:

-